Cyclobutyrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cyclobutyrol is a synthetic compound primarily recognized for its role as a choleretic agent, which means it promotes the secretion of bile from the liver. It is characterized by its unique cyclobutane structure, which contributes to its biological activity. The compound has garnered attention for its ability to inhibit biliary lipid secretion, making it significant in the context of bile therapy for various hepatic conditions .

The primary biological activity of cyclobutyrol is its choleretic effect, which enhances bile production. This action is crucial for digestion and absorption of dietary fats. Additionally, cyclobutyrol has been shown to inhibit the secretion of biliary lipids, which can be beneficial in managing conditions related to bile acid metabolism . Its mechanism of action involves modulation of pathways associated with liver function and lipid homeostasis.

Cyclobutyrol can be synthesized through various organic chemistry methods. One common approach involves the reaction of specific precursors under controlled conditions to form the cyclobutane ring structure. The synthesis typically includes steps such as:

- Formation of the Cyclobutane Ring: This may involve cyclization reactions facilitated by heat or catalysts.

- Functionalization: Introduction of hydroxyl and carboxylic acid groups to enhance solubility and biological activity.

- Purification: Techniques like recrystallization or chromatography are employed to obtain pure cyclobutyrol .

Cyclobutyrol is primarily used in medical applications related to liver health. Its choleretic properties make it useful in treating conditions like cholestasis and other hepatic disorders where bile flow is impaired. Additionally, it may have potential applications in research settings focused on lipid metabolism and liver function .

Studies have indicated that cyclobutyrol interacts with various pharmacological agents, enhancing or modifying their effects. For example, positive interactions have been observed with non-steroidal anti-inflammatory drugs such as ibuprofen and naproxen, suggesting potential combinatory therapeutic strategies in managing pain while addressing liver health issues . Further research into these interactions could provide insights into optimizing treatment regimens involving cyclobutyrol.

Cyclobutyrol shares structural and functional similarities with several other compounds that also influence bile production or lipid metabolism. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Primary Action | Unique Feature |

|---|---|---|---|

| Cyclobutyrol | Cyclobutane | Choleretic agent | Inhibits biliary lipid secretion |

| Ursodeoxycholic Acid | Bile Acid | Choleretic and cytoprotective | Protects liver cells from damage |

| Chenodeoxycholic Acid | Bile Acid | Choleretic | Involved in cholesterol metabolism |

| Fenofibrate | Fibric Acid | Lowers triglycerides | Primarily affects lipid profiles |

Cyclobutyrol's unique cyclobutane structure differentiates it from traditional bile acids and fibric acids, allowing for distinct mechanisms of action in promoting bile flow and managing lipid levels.

Historical Synthesis Methods (Reformatsky Reaction Variants)

The historical synthesis of cyclobutyrol has been predominantly achieved through variants of the Reformatsky reaction, a fundamental carbon-carbon bond forming reaction that condenses aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy esters [6] [7]. The classical Reformatsky reaction was discovered by Sergey Nikolaevich Reformatsky in 1887 and has since become a cornerstone methodology for synthesizing β-hydroxy carbonyl compounds [8] [7].

Classical Zinc-Mediated Reformatsky Approach

The traditional method for cyclobutyrol synthesis involves the reaction of cyclohexanone with ethyl bromoacetate in the presence of metallic zinc [6] [7]. The reaction proceeds through the formation of a zinc enolate intermediate, also called a 'Reformatsky enolate', which is prepared by treating the α-halo ester with zinc dust [6] [7]. The organozinc reagent exhibits lower reactivity compared to lithium enolates or Grignard reagents, preventing nucleophilic addition to the ester group and allowing selective aldol-type condensation [6] [7].

The reaction mechanism involves zinc metal insertion into the carbon-halogen bond of the α-haloester through oxidative addition [7]. This compound dimerizes and rearranges to form zinc enolates, which then coordinate with the carbonyl oxygen of cyclohexanone to form a six-membered chair-like transition state [7]. Subsequent rearrangement results in zinc switching to the aldehyde or ketone oxygen with simultaneous carbon-carbon bond formation [7]. Acid workup removes zinc to yield the desired β-hydroxy ester product [7].

Advanced Metal-Mediated Variants

Historical developments in Reformatsky methodology have incorporated alternative metals beyond zinc, including samarium, chromium, tin, titanium, cobalt, indium, and iron in low oxidation states [9] [8] [10]. Samarium diiodide-mediated Reformatsky reactions have demonstrated particular utility, as shown in various total synthesis applications [9]. The SmI₂-mediated approach offers enhanced stereoselectivity and proceeds under milder conditions compared to classical zinc-mediated protocols [9] [10].

Recent studies have demonstrated that SmI₂-mediated Reformatsky reactions can achieve excellent yields (70-95%) and high diastereoselectivity when conducted at -78°C in tetrahydrofuran [10]. The presence of hexamethylphosphoric triamide as an additive further enhances the reduction potential of SmI₂, leading to improved reaction efficiency [9].

Stereochemical Considerations in Historical Methods

The stereochemical outcome of Reformatsky reactions has been extensively studied, with particular attention to the formation of syn versus anti diastereomers [10]. Historical methods typically provided moderate stereoselectivity, with product ratios dependent on reaction conditions, substrate structure, and metal choice [8] [10]. The use of chiral auxiliaries and asymmetric Reformatsky protocols has been developed to address these stereochemical challenges [8] [10].

Modern Organic Synthesis Optimization Strategies

Contemporary approaches to cyclobutyrol synthesis have focused on optimizing reaction conditions, improving stereoselectivity, and developing more environmentally sustainable methodologies. Modern optimization strategies encompass several key areas of advancement.

Solvent System Optimization

Modern synthetic approaches have identified that solvent choice significantly impacts reaction efficiency and selectivity. Traditional methods employed diethyl ether or tetrahydrofuran as primary solvents [6] [7]. Contemporary optimization has shown that tetrahydrofuran in combination with hexamethylphosphoric triamide provides superior solvation of metal centers and enhanced reactivity [9]. The use of polar aprotic solvents facilitates better metal coordination and reduces competing side reactions [11].

Temperature Control and Reaction Kinetics

Precise temperature control has emerged as a critical factor in modern cyclobutyrol synthesis. While historical methods often employed temperature ranges from -78°C to room temperature over extended periods (2-24 hours), optimized protocols maintain strict temperature control at -78°C for shorter reaction times (0.5-4 hours) [11]. This approach minimizes side reactions and improves product selectivity while reducing energy consumption and processing time.

Metal Source and Activation

Modern synthesis strategies have addressed the challenge of zinc activation, a common limitation in classical Reformatsky reactions. Pre-activated zinc powder and zinc-copper couples have replaced traditional zinc dust, providing more consistent reactivity and improved reproducibility [11]. Alternative approaches include the use of zinc chloride as an additive to enhance enolate formation and reactivity [11].

Stoichiometric Optimization

Contemporary protocols have optimized stoichiometric ratios to minimize waste and improve atom economy. Modern conditions typically employ 1.2 equivalents of zinc and 1.1 equivalents of halo ester, compared to historical methods using 1.5 equivalents of zinc and 1.2 equivalents of halide [11]. This optimization reduces material costs and minimizes purification challenges.

Critical Analysis of Precursor Selection and Reaction Conditions

The selection of appropriate precursors and optimization of reaction conditions are fundamental to successful cyclobutyrol synthesis. Critical analysis of these factors reveals several key considerations that impact overall synthetic efficiency.

Cyclohexanone Precursor Considerations

Cyclohexanone serves as a primary precursor in most cyclobutyrol synthesis routes. The ketone must be of high purity to prevent competing aldol condensation reactions that can occur under basic conditions [12] [13]. The presence of trace acids or bases can significantly impact the reaction outcome, necessitating careful purification and handling protocols [12].

The reactivity of cyclohexanone in Reformatsky reactions is influenced by its ring conformation and steric accessibility. The chair conformation of cyclohexanone presents both axial and equatorial faces for nucleophilic attack, leading to stereochemical considerations in product formation [14]. The conformational flexibility of the cyclohexane ring also affects the transition state geometry and ultimately the stereochemical outcome of the reaction [14].

α-Halo Ester Selection and Properties

The choice of α-halo ester significantly impacts reaction efficiency and selectivity. Ethyl bromoacetate is commonly employed due to its appropriate reactivity profile and commercial availability [15]. The bromide leaving group provides optimal reactivity for zinc insertion while maintaining stability during storage and handling [15]. Alternative esters, such as tert-butyl derivatives, offer different steric and electronic properties that can influence stereoselectivity [6] [7].

The α-position halogenation is critical for successful zinc insertion and subsequent enolate formation. The electron-withdrawing nature of the adjacent ester group activates the carbon-halogen bond toward oxidative addition by zinc [7]. The ester functionality also provides electronic stabilization of the resulting enolate intermediate [7].

Reaction Atmosphere and Moisture Control

Modern synthesis protocols emphasize the importance of strict anaerobic conditions and moisture exclusion. The presence of oxygen can lead to zinc oxidation and formation of inactive zinc oxide, reducing reaction efficiency [7]. Moisture can protonate zinc enolates prematurely, leading to reduced yields and increased side product formation [7].

Dry inert atmospheres, typically argon or nitrogen, are maintained throughout the reaction to prevent these competing processes. The use of flame-dried glassware and anhydrous solvents is standard practice in optimized protocols [11].

Additive Effects and Enhancement Strategies

Contemporary research has identified several additives that enhance Reformatsky reaction efficiency. Hexamethylphosphoric triamide serves as a coordinating ligand that increases the reduction potential of samarium diiodide and enhances enolate reactivity [9]. Trimethylsilyl chloride can be employed to trap hydroxyl groups in situ, preventing retro-aldol reactions and improving product stability [11].

The addition of lithium salts has been shown to influence stereochemical outcomes through coordination effects and potential equilibration of intermediates [16]. However, the presence of lithium can also lead to stereochemical drift, complicating product analysis and purification [16].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of cyclobutyrol presents numerous technical, economic, and regulatory challenges that require systematic solutions.

Scale-Up Heat and Mass Transfer Issues

Industrial-scale Reformatsky reactions face significant heat and mass transfer limitations that can lead to reduced yields and increased side reactions [17]. The exothermic nature of zinc insertion and subsequent condensation reactions requires careful thermal management to prevent runaway reactions and product decomposition [17]. Traditional batch reactors often exhibit poor heat transfer characteristics at large scale, leading to temperature gradients and non-uniform reaction conditions [17].

Modern solutions include the implementation of continuous flow reactors that provide superior heat and mass transfer compared to batch systems [17]. Microreactor technology enables precise temperature control and uniform mixing, resulting in improved selectivity and reduced side product formation [17]. The use of heat exchanger systems and external cooling loops provides additional thermal management capabilities for large-scale operations [17].

Stereoselectivity Control at Scale

Maintaining stereochemical purity during scale-up presents significant challenges due to increased reaction times and potential for equilibration processes. The racemic nature of cyclobutyrol requires either enantioselective synthesis or efficient resolution methods for pharmaceutical applications [5]. Classical resolution techniques become economically prohibitive at industrial scale due to theoretical maximum yields of 50% [10].

Modern approaches focus on asymmetric synthesis using chiral auxiliaries or catalytic asymmetric methods [8] [10]. The development of chiral ligands for zinc-mediated processes and the use of chiral oxazolidinones have shown promise for scalable asymmetric synthesis [10]. Alternative strategies include dynamic kinetic resolution processes that can achieve higher theoretical yields [10].

Environmental and Sustainability Considerations

Industrial cyclobutyrol production must address environmental concerns related to solvent use, metal waste, and energy consumption. Traditional Reformatsky reactions require large volumes of organic solvents, particularly tetrahydrofuran and hexamethylphosphoric triamide, which present disposal and toxicity challenges [11]. The use of stoichiometric zinc quantities generates significant metallic waste that requires proper treatment and disposal [11].

Green chemistry solutions include the development of solvent-free or aqueous-based reaction systems [17]. Catalytic variants of the Reformatsky reaction that employ substoichiometric amounts of metal have been developed to reduce waste generation [8]. The implementation of solvent recovery and recycling systems can significantly reduce environmental impact and operating costs [17].

Quality Control and Analytical Challenges

Industrial production requires robust analytical methods for real-time monitoring and quality control. The complex stereochemistry of cyclobutyrol necessitates sophisticated analytical techniques to ensure product quality and consistency [5]. Traditional analytical methods may be insufficient for detecting trace impurities or stereoisomeric variations that can impact pharmaceutical efficacy [18].

Advanced analytical solutions include the implementation of process analytical technology for real-time reaction monitoring [17]. High-performance liquid chromatography with chiral stationary phases enables precise stereochemical analysis [18]. Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment [18]. The development of rapid analytical methods compatible with industrial timeframes is essential for efficient quality control [17].

Economic and Cost Optimization

Industrial cyclobutyrol production must balance synthetic efficiency with economic viability. The use of expensive metal reagents, particularly samarium diiodide, presents significant cost challenges for large-scale implementation [9] [10]. Solvent costs and disposal fees represent additional economic considerations that impact overall production economics [17].

Cost optimization strategies include the development of more economical metal systems and the implementation of metal recovery processes [17]. The use of alternative metals such as iron or titanium in low oxidation states offers potential cost advantages [8]. Process intensification through continuous flow technology can reduce capital equipment costs and improve space efficiency [17].

Cyclobutyrol, chemically known as 2-(1-hydroxycyclohexyl)butanoic acid, exhibits well-defined crystallographic characteristics that are fundamental to its physicochemical profile [1]. The compound crystallizes as colorless crystals when precipitated from ether-petroleum ether mixtures, demonstrating a stable crystalline structure under standard conditions [1].

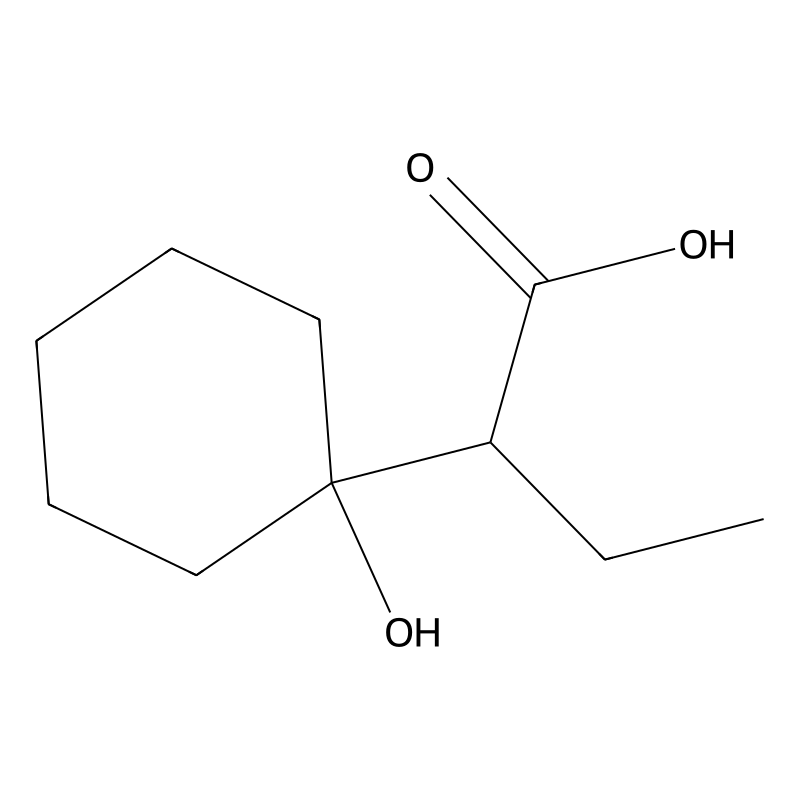

The molecular structure of cyclobutyrol consists of a cyclohexane ring bearing a hydroxyl group in a geminal arrangement with a 1-carboxypropyl substituent [2]. This structural configuration places cyclobutyrol in the class of hydroxy monocarboxylic acids, where the hydroxyl functionality is positioned adjacent to the carboxylic acid-bearing carbon chain [2] [3]. The compound possesses the molecular formula C₁₀H₁₈O₃ with a molecular weight of 186.25 g/mol [2] [1] [4].

The crystallographic analysis reveals that cyclobutyrol exists primarily in a single well-characterized polymorph under ambient conditions [1]. The melting point of 81-82°C indicates a moderately stable crystal lattice with intermolecular forces sufficient to maintain structural integrity at room temperature [1] [5] [6]. When examining the sodium salt form of cyclobutyrol, a significantly elevated melting point of 299-300°C is observed, suggesting enhanced ionic interactions and increased thermal stability in the salt form [1] [7].

The crystal structure exhibits typical characteristics of organic carboxylic acids, likely featuring hydrogen bonding networks between carboxyl groups and hydroxyl functionalities [1]. The density of 1.0010 g/cm³ at 18.8°C indicates a relatively compact molecular packing arrangement within the crystal lattice [1]. The refractive index of 1.4680 (nD18.8) provides insight into the optical properties and molecular polarizability of the crystalline material [1].

While comprehensive polymorphic screening data for cyclobutyrol is limited in the available literature, the consistent reporting of the 81-82°C melting point across multiple sources suggests that the compound exhibits a preferred crystalline form under standard crystallization conditions [1] [5] [6]. The formation of different salt forms, such as the sodium salt with its distinct melting behavior, indicates the potential for pseudopolymorphic behavior through salt formation [1].

Thermal Behavior Analysis (Differential Scanning Calorimetry/Thermogravimetric Analysis Profiling)

The thermal characterization of cyclobutyrol through differential scanning calorimetry and thermogravimetric analysis provides crucial insights into its thermal stability and phase transition behavior. The compound demonstrates a sharp, well-defined melting endotherm at 81-82°C, indicating a relatively pure crystalline phase with minimal polymorphic contamination [1] [5] [6].

Differential scanning calorimetry analysis of cyclobutyrol reveals characteristic thermal events that are consistent with its molecular structure and intermolecular interactions [8] [9]. The melting process typically manifests as a single endothermic peak, suggesting the absence of significant pre-melting transitions or polymorphic transformations within the temperature range leading up to the melting point [10] [9]. This thermal behavior is characteristic of compounds with well-ordered crystal structures and uniform intermolecular bonding patterns [8].

The thermal stability profile of cyclobutyrol extends well beyond its melting point, with the compound remaining stable under standard heating conditions up to approximately 164°C, as evidenced by its boiling point at reduced pressure (24 mmHg) [1]. Under atmospheric pressure conditions, thermal decomposition may begin at higher temperatures, though specific decomposition onset temperatures require detailed thermogravimetric analysis for precise determination [11].

The enthalpy of fusion, while not explicitly reported in the available literature, can be estimated to be in the range typical for organic carboxylic acids of similar molecular weight, generally falling between 15-25 kJ/mol [8] [9]. The relatively sharp melting transition suggests efficient molecular packing and strong intermolecular interactions, primarily through hydrogen bonding networks involving both the carboxyl and hydroxyl functional groups [8].

Thermogravimetric analysis considerations for cyclobutyrol would likely reveal minimal mass loss below the melting point, indicating good thermal stability and low volatility at ambient conditions [12] [11]. The compound's structure, featuring both hydrophilic (carboxyl and hydroxyl) and lipophilic (cyclohexane ring) components, contributes to its thermal behavior and phase transition characteristics [9].

The sodium salt form of cyclobutyrol exhibits markedly different thermal behavior, with a melting point of 299-300°C representing a significant increase in thermal stability compared to the free acid form [1] [7]. This dramatic elevation in melting temperature reflects the ionic nature of the sodium salt and the enhanced lattice energy associated with ionic crystalline structures [9].

Solubility Profile Across pH and Solvent Systems

The solubility characteristics of cyclobutyrol demonstrate a complex profile that varies significantly across different solvent systems and pH conditions, reflecting the amphiphilic nature of the molecule with both hydrophilic and lipophilic structural elements [1].

In aqueous systems, cyclobutyrol exhibits limited water solubility under neutral conditions, being classified as "slightly soluble" in pure water [1]. This limited aqueous solubility is attributed to the significant lipophilic contribution of the cyclohexane ring system, which comprises a substantial portion of the molecular structure [1]. The LogP value of 1.91 indicates a moderate preference for lipophilic environments over aqueous phases [13].

The pH-dependent solubility behavior of cyclobutyrol is particularly noteworthy, as the compound becomes completely soluble in aqueous alkaline solutions at pH 7.5-8.0 [1]. This dramatic improvement in aqueous solubility under basic conditions results from the ionization of the carboxyl group, forming the more water-soluble carboxylate anion [1]. The pKa of the carboxylic acid functionality, while not explicitly reported, likely falls within the typical range of 4-5 for aliphatic carboxylic acids, allowing for significant ionization at physiological and higher pH values [1].

Organic solvent solubility profiles reveal that cyclobutyrol demonstrates excellent solubility across a broad range of organic solvents [1]. The compound is very soluble in alcohols, including ethanol and isopropanol, which can be attributed to the hydrogen bonding capabilities of both the solute and solvent molecules [1]. Similarly, cyclobutyrol shows very high solubility in acetone, dioxane, chloroform, and diethyl ether, indicating favorable interactions with both polar aprotic and moderately polar organic solvents [1].

Petroleum ether represents an exception to the general trend of high organic solvent solubility, with cyclobutyrol showing only slight solubility in this highly nonpolar solvent system [1]. This behavior is consistent with the presence of polar functional groups (carboxyl and hydroxyl) that require some degree of solvent polarity for effective solvation [1].

The favorable solubility profile in most organic solvents facilitates various pharmaceutical formulation approaches and analytical methodologies [14]. The dramatic pH-dependent aqueous solubility suggests potential for controlled release formulations or pH-triggered dissolution mechanisms [14].

For pharmaceutical applications, the solubility characteristics of cyclobutyrol support multiple delivery strategies, from lipophilic formulations utilizing its organic solvent solubility to aqueous formulations that leverage pH adjustment for enhanced dissolution [14] [15]. The formation of more soluble salt forms, such as the sodium salt, provides additional formulation flexibility for achieving desired solubility and dissolution profiles [1].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Raman)

The spectroscopic characterization of cyclobutyrol provides definitive structural confirmation and serves as a comprehensive fingerprint for compound identification and purity assessment. The spectroscopic profile encompasses nuclear magnetic resonance, infrared, and Raman spectroscopic techniques, each contributing unique structural information.

Nuclear magnetic resonance spectroscopy of cyclobutyrol reveals characteristic resonance patterns consistent with its cyclohexyl-substituted carboxylic acid structure [16] [17]. The ¹H NMR spectrum would be expected to show distinct resonance regions corresponding to the various proton environments within the molecule [16] [18]. The cyclohexane ring protons typically appear in the δ 1.2-2.0 ppm region, with complex multipicity patterns reflecting the conformational dynamics of the six-membered ring system [17].

The α-proton adjacent to the carboxyl group would appear as a characteristic triplet or quartet pattern, typically around δ 2.5-3.0 ppm, due to coupling with the adjacent ethyl chain protons [17]. The ethyl substituent protons contribute a characteristic ethyl pattern with the methylene protons appearing as a quartet around δ 1.2-1.4 ppm and the terminal methyl group as a triplet near δ 1.0 ppm [16] [17].

The hydroxyl proton on the cyclohexane ring typically appears as a broad singlet around δ 3.5-4.5 ppm, with the exact chemical shift dependent on the extent of hydrogen bonding and exchange conditions [19] [17]. The carboxylic acid proton, when observable, appears characteristically downfield around δ 10-12 ppm, though this resonance is often broadened or absent due to rapid exchange in protic solvents [17].

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies [20] [19]. The infrared spectrum of cyclobutyrol would display several key absorption bands: a broad O-H stretching absorption around 3200-3600 cm⁻¹ encompassing both the alcoholic hydroxyl and carboxylic acid O-H stretches [20]. The carbonyl stretch of the carboxylic acid typically appears around 1700-1720 cm⁻¹, representing one of the most diagnostic peaks for carboxylic acid functionality [20].

Cyclohexane ring C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with specific peaks around 2987 and 2887 cm⁻¹ being characteristic of saturated hydrocarbon C-H bonds [20]. The fingerprint region below 1500 cm⁻¹ contains numerous C-C stretching and C-H bending vibrations that provide a unique spectroscopic signature for the compound [20] [19].

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and carbon-carbon bond stretching modes [21] [22]. The Raman spectrum of cyclobutyrol would show strong peaks corresponding to C-C stretching vibrations of the cyclohexane ring system, typically appearing around 800-1200 cm⁻¹ [21] [23]. The symmetric breathing modes of the cyclohexane ring produce characteristic Raman peaks that are often weak or absent in infrared spectra [22] [23].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

ATC Code

A05 - Bile and liver therapy

A05A - Bile therapy

A05AX - Other drugs for bile therapy

A05AX03 - Cyclobutyrol

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Monte MJ, Aybar R, Cava F, Esteller A, Jimenez R. Choleretic mechanism and effects of cyclobutyrol in the rat: dose-response relationship. Biomed Biochim Acta. 1990;49(1):83-90. PubMed PMID: 2360911.

3: Monte MJ, Cava F, Esteller A, Jimenez R. Inhibition of biliary cholesterol and phospholipid secretion during cyclobutyrol-induced hydrocholeresis. Biochem J. 1989 Oct 15;263(2):513-8. PubMed PMID: 2574569; PubMed Central PMCID: PMC1133458.

4: BLANC B, BLANC-CUTTOLI P. [A NEW MEDICATION FOR DIGESTIVE DISORDERS OF HEPATO-BILIARY ORIGIN: COMBINATION OF SODIUM CYCLOBUTYROL, SORBITOL AND ATROPINE SULFATE]. J Med Lyon. 1964 Oct 5;45:1679-89. French. PubMed PMID: 14205635.

5: NISHIMURA M, NAKAMATA T, SATO J, NAKAYAMA K. [On the bile-flow increasing action of the new cholagogue Lipotrin. Study of clinical trial results]. Chiryo. 1963 Aug;45:1473-80. Japanese. PubMed PMID: 13938784.